11-bromoundec-10-ynoic Acid

Vue d'ensemble

Description

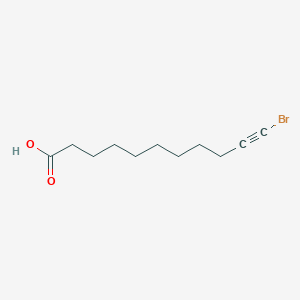

11-bromoundec-10-ynoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H17BrO2 and its molecular weight is 261.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Neurotoxic Activity

Research has indicated that 11-bromoundec-10-ynoic acid serves as a model compound in the study of neurotoxins derived from marine cyanobacteria. Specifically, it has been linked to the biosynthesis of jamaicamides, which exhibit neurotoxic properties by targeting ion channels such as voltage-gated sodium channels. These compounds have shown potential in drug discovery for conditions related to neurotoxicity and other neurological disorders .

Anticancer Research

In cellular assays, derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, including lung and neuroblastoma cells. The observed activity correlates with the structural features of the compound, suggesting that modifications to its structure could enhance its therapeutic efficacy .

Material Science

Surface Functionalization

The compound is utilized in the functionalization of silicon surfaces, which is critical for developing advanced materials with specific chemical properties. This application is particularly relevant in the fields of electronics and photonics, where tailored surface characteristics can significantly influence device performance .

Nanotechnology

Hybrid Nanoparticles

this compound has been employed in the synthesis of hybrid nanoparticles. These nanoparticles are created using polycatenar ligands derived from the compound, which facilitate the formation of stable nanocrystals with desirable optical and electronic properties. This application is significant for developing new materials for sensors and drug delivery systems .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neurotoxicity Screening

A study focused on screening marine cyanobacterial extracts led to the isolation of compounds related to this compound. The screening revealed significant neurotoxic activity, prompting further investigation into its mechanism of action on sodium channels. The findings support its potential as a lead compound for developing neuroprotective agents .

Case Study 2: Surface Modification Techniques

In another study, researchers explored the use of this compound for modifying silicon surfaces. The modified surfaces exhibited enhanced hydrophobicity and improved adhesion properties for various applications in microelectronics. This demonstrates the compound's versatility beyond traditional chemical applications .

Analyse Des Réactions Chimiques

Macrolactonization Reactions

11-Bromoundec-10-ynoic acid serves as a substrate in macrolactonization, forming medium- to large-ring lactones. The reaction involves mixed anhydride activation with pentafluorobenzoyl chloride and triethylamine in toluene (2 mM) .

2.1. Product Distribution by Ring Size

| Ring Size (Members) | Macrolactone:Macrodiolide Ratio | Yield (%) | Conditions |

|---|---|---|---|

| 17–29 | 10.4:1 to 11.7:1 | 72–98 | Toluene, 0–50 °C |

| 13–15 | 1:1 to 8:1 | 42–81 | Toluene, 48 h, 50 °C |

Key Observations:

-

Larger rings (>17 members) favor macrolactones due to reduced steric strain .

-

Smaller rings (<15 members) produce significant macrodiolide byproducts .

4.1. Reduction to Alkenes

Catalytic hydrogenation reduces the triple bond to a cis-alkene:

4.2. Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., NaN₃, KCN):

Mechanistic Insights

The triple bond’s linear geometry directs regioselectivity in cyclization and coupling reactions. For example, in macrolactonization, the alkyne stabilizes transition states via conjugation with the carbonyl group, enhancing lactone formation .

Stability and Handling

Propriétés

Numéro CAS |

13030-63-2 |

|---|---|

Formule moléculaire |

C11H17BrO2 |

Poids moléculaire |

261.15 g/mol |

Nom IUPAC |

11-bromoundec-10-ynoic acid |

InChI |

InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) |

Clé InChI |

QLHALQHHPFSYOE-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)O)CCCC#CBr |

SMILES canonique |

C(CCCCC(=O)O)CCCC#CBr |

Synonymes |

11-BroMo-10-undecynoic acid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.